3-(N-(Benzenesulfonyl)piperidin-4-yl]-1H-indole-6-boronic acid pinacol ester
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Overview
Description
3-(N-(Benzenesulfonyl)piperidin-4-yl]-1H-indole-6-boronic acid pinacol ester is a complex organic compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(Benzenesulfonyl)piperidin-4-yl]-1H-indole-6-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. The process often employs pinacol as a protecting group for the boronic acid. The reaction conditions usually involve the use of solvents like ethanol and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild conditions and high functional group tolerance. The process involves the use of boronic acid derivatives and halogenated compounds under the influence of palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(N-(Benzenesulfonyl)piperidin-4-yl]-1H-indole-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium phosphate, and solvents such as ethanol . The reactions are typically carried out under mild conditions to ensure high yields and functional group tolerance.
Major Products
The major products formed from these reactions include various substituted indoles and piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(N-(Benzenesulfonyl)piperidin-4-yl]-1H-indole-6-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used to create biologically active molecules for research purposes.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(N-(Benzenesulfonyl)piperidin-4-yl]-1H-indole-6-boronic acid pinacol ester involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The boronic ester reacts with halogenated compounds in the presence of palladium catalysts to form new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
- Alkyl boronic esters
Uniqueness
3-(N-(Benzenesulfonyl)piperidin-4-yl]-1H-indole-6-boronic acid pinacol ester is unique due to its specific structure, which combines a piperidine ring, an indole moiety, and a boronic ester functional group. This combination allows for versatile applications in organic synthesis and the development of complex molecules .
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-4-yl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BN2O4S/c1-24(2)25(3,4)32-26(31-24)19-10-11-21-22(17-27-23(21)16-19)18-12-14-28(15-13-18)33(29,30)20-8-6-5-7-9-20/h5-11,16-18,27H,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAPHJMQEDJFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)C4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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